molecular formula C9H16ClN B6195479 rac-(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-amine hydrochloride CAS No. 2740591-67-5

rac-(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-amine hydrochloride

Cat. No.: B6195479
CAS No.: 2740591-67-5
M. Wt: 173.7
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Description

rac-(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-amine hydrochloride: is a bicyclic amine compound that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic ketone or aldehyde as the starting material.

    Reductive Amination: The key step involves reductive amination, where the ketone or aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield various reduced derivatives.

    Substitution: The amine group in rac-(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-amine hydrochloride can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with metal catalysts.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: rac-(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-amine hydrochloride is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and natural product analogs.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows for specific interactions with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for the development of pharmaceuticals targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for precise spatial orientation, facilitating interactions with target sites. Pathways involved may include neurotransmitter modulation and enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

  • rac-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride
  • rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-amine hydrochloride
  • rac-(1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Comparison:

  • Structural Differences: While all these compounds share the bicyclo[3.3.1]nonane core, they differ in the functional groups attached to the bicyclic structure. These differences influence their chemical reactivity and biological activity.
  • Unique Properties: rac-(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which confer distinct solubility and reactivity characteristics.
  • Applications: The unique structure of this compound makes it particularly valuable in receptor binding studies and as a precursor for pharmaceuticals, setting it apart from its analogs.

Properties

CAS No.

2740591-67-5

Molecular Formula

C9H16ClN

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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